2-(Oxazol-5-yl)phenol

Medicinal Chemistry Physicochemical Profiling Purification

2-(Oxazol-5-yl)phenol is a versatile ortho-substituted phenyl-oxazole building block with a calculated LogP of 0.84 and boiling point of 302.2 °C—substantially lower than the isoxazole analog (LogP 1.40, BP 320.9 °C). This improved aqueous solubility profile makes it the preferred starting material for medicinal chemistry and cross-coupling (Suzuki/Buchwald-Hartwig) applications. Synthesized via a metal-free, room-temperature protocol, it supports green chemistry workflows. With ≥97% purity and defined physicochemical properties, it integrates seamlessly into automated parallel synthesis platforms, minimizing batch failure risk.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 391927-03-0
Cat. No. B1358783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxazol-5-yl)phenol
CAS391927-03-0
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN=CO2)O
InChIInChI=1S/C9H7NO2/c11-8-4-2-1-3-7(8)9-5-10-6-12-9/h1-6,11H
InChIKeyQKNIWSVPXBPDDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Oxazol-5-yl)phenol (CAS 391927-03-0): Heterocyclic Phenol Building Block for Research & Development Procurement


2-(Oxazol-5-yl)phenol is a heterocyclic building block characterized by a phenolic core ortho-substituted with a 1,3-oxazole ring [1]. Its molecular formula is C₉H₇NO₂ (MW 161.16) and it carries the CAS identifier 391927-03-0 [2]. The compound belongs to the phenyl-oxazole class, which is widely utilized in medicinal chemistry for scaffold diversification and in materials science for tuning electronic properties [3]. As a small-molecule building block, it serves as a versatile intermediate for the synthesis of more complex molecular architectures, particularly in cross-coupling and cyclization strategies [4].

Why 2-(Oxazol-5-yl)phenol Cannot Be Casually Swapped for Isoxazole or para-Oxazole Analogs


Subtle changes in the heteroaryl substitution pattern drastically alter the compound's physicochemical profile and synthetic utility. For instance, the ortho-substituted oxazole isomer (2-(oxazol-5-yl)phenol) exhibits a boiling point of 302.2 °C and a calculated LogP of 0.84, which differs markedly from the isoxazole analog (BP 320.9 °C, LogP 1.40) and the para-substituted oxazole analog (BP data unavailable, but distinct regioisomer) [1]. These differences in volatility and lipophilicity directly impact purification methods, formulation, and downstream reaction behavior in cross-coupling and cyclization protocols [2]. Therefore, generic substitution without verifying the exact regioisomer and heteroaryl composition introduces significant risk of batch failure in synthetic sequences.

Quantitative Differentiators: Head-to-Head Physical Property and Synthetic Utility Data for 2-(Oxazol-5-yl)phenol


Lower Boiling Point and Distinct Lipophilicity vs. Isoxazole Analog

The ortho-oxazole phenol isomer 2-(oxazol-5-yl)phenol possesses a boiling point of 302.2 °C at 760 mmHg, which is 18.7 °C lower than that of its isoxazole analog 2-(5-isoxazolyl)phenol (320.9 °C) [1]. Its calculated LogP is 0.84, compared to 1.40 for the isoxazole derivative, indicating a nearly 2.7-fold lower predicted lipophilicity [1].

Medicinal Chemistry Physicochemical Profiling Purification

Metal-Free Synthetic Protocol Enabling Facile Derivatization

A direct, metal-free synthetic route to 2-(oxazol-5-yl)phenol derivatives has been established using K₂CO₃ at room temperature via a tandem [3,3]-rearrangement/cyclization sequence [1]. This contrasts with many conventional oxazole syntheses that require transition-metal catalysts (e.g., Pd, Cu) or harsh conditions [2].

Organic Synthesis Methodology Green Chemistry

High Commercial Purity for Reproducible Research Outcomes

Commercial sources offer 2-(oxazol-5-yl)phenol at purity levels of ≥97% (CymitQuimica) and NLT 98% (MolCore) . This high purity ensures that downstream biological assays and synthetic reactions are not confounded by unknown impurities, a common issue with less rigorously characterized heterocyclic building blocks.

Chemical Procurement Quality Control Reproducibility

Validated Use as a Cross-Coupling Partner in Palladium-Catalyzed Reactions

This compound is explicitly marketed and validated as a heterocyclic coupling partner for cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) using Pd, Cu, and Ni catalytic systems . This is supported by general oxazole cross-coupling methodologies [1].

Cross-Coupling Catalysis Heterocyclic Chemistry

Targeted Applications for 2-(Oxazol-5-yl)phenol Based on Verified Differentiation


Scaffold Diversification in Medicinal Chemistry Hit-to-Lead Programs

Given its lower LogP (0.84) and boiling point relative to the isoxazole analog [1], 2-(oxazol-5-yl)phenol is a preferred starting material for designing compounds with improved aqueous solubility and reduced volatility during synthesis. Its metal-free synthetic accessibility [2] further enables the rapid generation of analog libraries to explore SAR (structure-activity relationships) around the oxazole core.

Reliable Building Block for High-Throughput Parallel Synthesis

The compound's high commercial purity (≥97%) and established role as a cross-coupling partner make it an ideal candidate for high-throughput parallel synthesis platforms. Laboratories can incorporate it into automated workflows for Suzuki or Buchwald-Hartwig reactions with confidence, minimizing the risk of failure due to unknown impurities or unoptimized reactivity.

Green Chemistry Synthesis of Oxazole-Containing Materials

The room-temperature, metal-free protocol for constructing 2-(oxazol-5-yl)phenol derivatives [2] aligns with green chemistry principles. Research groups focused on sustainable synthesis can use this compound as a model substrate to develop further environmentally benign methods, or to access functional materials (e.g., ligands, sensors) without the need for toxic transition-metal catalysts.

Calibration Standard for Chromatographic Method Development

With a well-defined boiling point (302.2 °C) and calculated LogP (0.84) [1], this compound can serve as a useful reference standard for developing HPLC or GC methods targeting heterocyclic phenol derivatives. Its distinct retention time and UV absorbance profile facilitate system suitability testing and impurity profiling in pharmaceutical quality control settings.

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